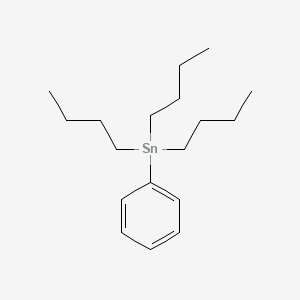

Tributylphenyltin

Descripción

Propiedades

IUPAC Name |

tributyl(phenyl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5.3C4H9.Sn/c1-2-4-6-5-3-1;3*1-3-4-2;/h1-5H;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYUVAXDZVWPKSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30242077 | |

| Record name | Stannane, tributylphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30242077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | Tributylphenyltin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18146 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

960-16-7 | |

| Record name | Stannane, tributylphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000960167 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stannane, tributylphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30242077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tri-n-butylphenyltin;Tributylphenyltin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of Tributylphenyltin

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of Tributylphenyltin. The information is curated for researchers, scientists, and professionals in drug development who require detailed data for experimental design, toxicological assessment, and environmental impact analysis. This document summarizes key quantitative data, outlines relevant experimental methodologies, and visualizes associated biological pathways.

Core Physicochemical Data

This compound, an organotin compound, is a clear, colorless to light yellow oil at room temperature.[1][2] Its key physicochemical properties are summarized in the table below, providing a foundational dataset for laboratory applications.

| Property | Value | References |

| Chemical Formula | C18H32Sn | [3][4][5] |

| Molecular Weight | 367.16 g/mol | [3][4][5] |

| CAS Number | 960-16-7 | [3][4][6] |

| Appearance | Clear colorless to light yellow liquid/oil | [1][2][4] |

| Melting Point | < 0 °C | [3][4][6] |

| Boiling Point | 125-128 °C at 0.14 mmHg | [1][3][6] |

| Density | 1.125 g/mL at 25 °C | [1][3][6] |

| Refractive Index (n20/D) | 1.516 | [1][3][6] |

| Water Solubility | Sparingly soluble (9.9 x 10⁻⁵ g/L at 25°C) | [3][4] |

| Flash Point | > 230 °F (> 110 °C) | [3][4][6] |

| Stability | Moisture sensitive | [1] |

| Hydrolytic Sensitivity | No reaction with water under neutral conditions | [1] |

Experimental Protocols

Accurate determination of physicochemical properties is paramount for the reliable application of chemical compounds in research and development. The following sections detail generalized experimental protocols for key properties of organotin compounds like this compound.

Determination of Melting Point (for compounds solid at room temperature)

As this compound is a liquid at room temperature with a melting point below 0 °C, a standard melting point apparatus is not suitable. Low-temperature differential scanning calorimetry (DSC) would be the appropriate technique to determine its melting point accurately. However, a general protocol for a solid organotin compound using a capillary method is described below.

Protocol: Capillary Melting Point Determination

-

Sample Preparation: A small amount of the finely powdered solid sample is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium.

-

Observation: The sample is observed through a magnifying lens.

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the onset of melting, and the temperature at which the last solid crystal disappears is recorded as the completion of melting. The melting point is reported as a range.

Determination of Solubility

The "shake-flask" method is a common and reliable technique for determining the solubility of a substance in a particular solvent.

Protocol: Shake-Flask Solubility Determination

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the solvent (e.g., water) in a flask.

-

Equilibration: The flask is sealed and agitated (e.g., in a shaker bath) at a constant temperature (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Quantification: A known volume of the clear, saturated supernatant is carefully removed and the concentration of this compound is determined using a suitable analytical technique, such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The solubility is expressed as the mass of solute per volume or mass of solvent (e.g., g/L or mg/kg).

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds like this compound.

Protocol: GC-MS Analysis of this compound

-

Sample Preparation and Extraction:

-

For water samples, liquid-liquid extraction with a non-polar solvent like hexane (B92381) is performed.

-

For solid matrices (e.g., sediment, biological tissues), solvent extraction, potentially with the aid of sonication, is used. An internal standard is typically added before extraction for accurate quantification.

-

-

Derivatization (Optional but often necessary for organotins): To improve volatility and chromatographic performance, organotin compounds can be derivatized. A common method is ethylation using sodium tetraethylborate (NaBEt4).

-

GC-MS System Conditions:

-

Gas Chromatograph (GC):

-

Injector: Split/splitless injector, operated in splitless mode for trace analysis.

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Oven Temperature Program: A temperature gradient is used to separate compounds based on their boiling points. A typical program might start at a low temperature (e.g., 50 °C), ramp up to a high temperature (e.g., 300 °C), and hold for a period.

-

-

Mass Spectrometer (MS):

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Analyzer: Quadrupole or Ion Trap.

-

Detection Mode: Full scan mode for identification or Selected Ion Monitoring (SIM) mode for enhanced sensitivity and quantification.

-

-

-

Data Analysis: The resulting chromatogram and mass spectra are used to identify and quantify this compound by comparing its retention time and mass spectrum to that of a known standard.

Biological Interactions and Signaling Pathways

Organotin compounds, including tributyltins, are known to be endocrine disruptors and can induce toxicity through various cellular mechanisms. While specific pathways for this compound are not as extensively studied as for tributyltin (TBT), the following diagrams illustrate the generally accepted mechanisms of action for tributyltins.

Tributyltin-Induced Nuclear Receptor Activation

Tributyltins can act as ligands for nuclear receptors, particularly the Retinoid X Receptor (RXR) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ). This interaction can disrupt normal endocrine signaling.

Caption: Activation of the RXR/PPARγ pathway by Tributyltin.

Tributyltin-Induced Apoptosis Pathways

Tributyltins can induce programmed cell death (apoptosis) through pathways involving the endoplasmic reticulum (ER) and mitochondria.

Caption: Tributyltin-induced apoptosis via ER and mitochondrial stress.

Experimental Workflow for Synthesis

This compound can be synthesized via the reaction of a Grignard reagent (phenylmagnesium bromide) with tributyltin chloride.

Caption: General workflow for the synthesis of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. chem.ucalgary.ca [chem.ucalgary.ca]

- 3. Tributyltin engages multiple nuclear receptor pathways and suppresses osteogenesis in bone marrow multipotent stromal cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Tributyltin engages multiple nuclear receptor pathways and suppresses osteogenesis in bone marrow multipotent stromal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

Tributylphenyltin: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Detailed mechanistic studies specifically investigating tributylphenyltin are limited in publicly available scientific literature. The primary toxic action of tributyltin (TBT) compounds is attributed to the tributyltin cation ((C4H9)3Sn+). Therefore, this document summarizes the known toxicological profile of this compound and extrapolates its likely mechanism of action based on the extensive research conducted on other tributyltin compounds, such as tributyltin chloride (TBT-Cl). This information should be interpreted as a probable mechanism, pending direct experimental verification for this compound.

Executive Summary

This compound is an organotin compound characterized by a tin atom covalently bonded to three butyl groups and one phenyl group. While specific data on this compound is sparse, the broader class of tributyltin (TBT) compounds are recognized as potent toxicants with a range of cellular and molecular effects. The primary mechanism of action for TBT compounds involves the disruption of cellular energy metabolism, induction of oxidative stress, and interference with key signaling pathways, ultimately leading to apoptosis and immunotoxicity. Comparative studies with other organotin compounds, such as triphenyltin (B1233371), suggest that the nature of the organic groups attached to the tin atom influences the potency and specific cellular responses.

Toxicological Profile of this compound

General toxicological information identifies this compound as a hazardous substance. It is classified as a skin and strong eye irritant, toxic by ingestion, and harmful through skin absorption. Prolonged or repeated exposure may lead to organ injury, with the liver being a potential target (hepatotoxin).

Postulated Mechanism of Action Based on Tributyltin (TBT) Data

The following sections detail the mechanism of action of tributyltin, which is considered the most likely mechanism for this compound.

Disruption of Mitochondrial Function

A primary and well-established effect of TBT is the disruption of mitochondrial function. TBT compounds are potent inhibitors of oxidative phosphorylation, the process by which cells generate ATP. This is achieved through their interaction with the F0 subunit of ATP synthase, effectively uncoupling electron transport from ATP synthesis. This leads to a depletion of cellular energy reserves and can trigger downstream apoptotic pathways.

Induction of Oxidative Stress

TBT exposure has been shown to induce the generation of reactive oxygen species (ROS), leading to a state of oxidative stress. This imbalance between ROS production and the cell's antioxidant capacity can cause damage to lipids, proteins, and DNA.

Alteration of Intracellular Signaling Pathways

Tributyltin has been demonstrated to interfere with multiple critical signaling pathways, leading to cellular dysfunction and apoptosis.

In human Natural Killer (NK) cells, TBT exposure leads to a significant decrease in cytotoxic function. This is associated with the activation of the MAPK pathway, specifically the phosphorylation of p38 and p44/42 (ERK1/2). This activation appears to occur at the level of MAPK kinases (MAP2Ks), such as MKK3/6 and MEK1/2, as upstream activators like non-receptor protein tyrosine kinases (PTKs) are not significantly activated.[1][2] This aberrant activation of the MAPK pathway disrupts the normal signaling cascade required for NK cell-mediated cytotoxicity.

TBT is a known inducer of apoptosis through multiple pathways:

-

Mitochondrial (Intrinsic) Pathway: TBT can induce the translocation of pro-apoptotic proteins like Bax to the mitochondria, leading to the release of cytochrome c and subsequent activation of caspases.

-

Endoplasmic Reticulum (ER) Stress Pathway: TBT can cause the release of calcium from the ER, leading to ER stress and the activation of calpain and caspase-12, initiating an apoptotic cascade.

-

Death Receptor (Extrinsic) Pathway: Some studies suggest TBT can modulate the expression of proteins involved in the extrinsic apoptotic pathway.

Comparative studies between tributyltin chloride (TBT-Cl) and triphenyltin chloride (TPT-Cl) in human breast cancer MCF-7 cells have shown that TBT-Cl is more effective at inhibiting cell proliferation.[3] TBT-Cl also causes a marked stimulation of the pro-apoptotic p53 protein, while TPT-Cl leads to a more substantial decrease in the anti-apoptotic Bcl-2 protein.[3]

Quantitative Data

The following tables summarize quantitative data from studies on tributyltin compounds.

Table 1: Cytotoxicity of Tributyltin Compounds

| Compound | Cell Line | Assay | IC50 / EC50 | Exposure Time |

| Tributyltin-Cl | MCF-7 | Proliferation | More effective than TPT-Cl | 24, 48, 72 h |

| Tributyltin-Cl | MELC | Viability | > 1 µM | Not specified |

Data extrapolated from comparative studies and general toxicity reports.

Table 2: Effects of Tributyltin on Signaling Molecules in Human NK Cells

| Analyte | TBT Concentration | Effect | Time Point |

| p38 (phosphorylated) | 50-300 nM | Significant activation | 10 minutes |

| p44/42 (phosphorylated) | 50-300 nM | Significant activation | 10 minutes |

| MKK3/6 (activated) | 50-300 nM | Activation | 10 minutes |

| MEK1/2 (activated) | 100-300 nM | Activation | 10 minutes |

| Syk, ZAP-70, Pyk2, Src | Not specified | No significant activation | Not specified |

Experimental Protocols

Cell Culture and Treatment for MAPK Pathway Analysis in NK Cells

-

Cell Line: Human Natural Killer (NK) cells.

-

Culture Conditions: Standard cell culture conditions (e.g., RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, antibiotics) at 37°C in a humidified 5% CO2 atmosphere.

-

Treatment: NK cells are exposed to varying concentrations of tributyltin (e.g., 25, 50, 100, 200, 300 nM) for specific time points (e.g., 10 minutes for signaling studies, up to 6 days for cytotoxicity assays).[1][2]

-

Lysate Preparation: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay).

Western Blotting for Phosphorylated Proteins

-

Electrophoresis: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: The membrane is blocked with a solution containing a blocking agent (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., anti-phospho-p38, anti-p38, anti-phospho-p44/42, anti-p44/42).

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Signaling Pathway Diagrams

Caption: Postulated MAPK signaling pathway alteration by Tributyltin in NK cells.

Caption: Overview of Tributyltin-induced apoptosis pathways.

Experimental Workflow Diagram

Caption: General workflow for Western Blot analysis.

References

- 1. A comparison of the effects of tributyltin chloride and triphenyltin chloride on cell proliferation, proapoptotic p53, Bax, and antiapoptotic Bcl-2 protein levels in human breast cancer MCF-7 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Environmental Fate and Transport of Tributylphenyltin and its Analogs

Disclaimer: Scientific literature contains limited experimental data on the environmental fate and transport of tributylphenyltin (TBPT). Consequently, this guide utilizes data from the structurally related and extensively studied organotin compounds, tributyltin (TBT) and triphenyltin (B1233371) (TPT), as surrogates to infer the potential environmental behavior of TBPT. This approach is taken to provide a comprehensive overview based on the best available scientific information.

This technical guide provides a detailed examination of the environmental fate and transport of this compound and its close analogs, TBT and TPT. The content is tailored for researchers, scientists, and drug development professionals, offering in-depth information on the physicochemical properties, environmental persistence, partitioning behavior, and bioaccumulation potential of these organotin compounds.

Physicochemical Properties

The environmental behavior of a chemical is fundamentally governed by its physicochemical properties. The following table summarizes key properties for this compound (TBPT), tributyltin (TBT), and triphenyltin (TPT).

| Property | This compound (TBPT) | Tributyltin (TBT) | Triphenyltin (TPT) |

| Molecular Formula | C18H32Sn[1][2][3] | (C4H9)3Sn-X | (C6H5)3Sn-X |

| Molecular Weight | 367.16 g/mol [1][2] | Varies with counter-ion | Varies with counter-ion |

| Water Solubility | 9.9 x 10-5 g/L (sparingly soluble)[1] | Low, dependent on pH and salinity | Low |

| Log Kow (Octanol-Water Partition Coefficient) | 5.74 (XLogP3, estimated)[1] | 3.19 - 3.84[4] | - |

| Vapor Pressure | - | Low | 5.8 x 10-6 mm Hg at 25°C (for TPT chloride)[5] |

| Density | 1.125 g/mL at 25°C[1][2][6] | ~1.2 kg/L at 20°C[7] | - |

| Boiling Point | 125-128 °C at 0.14 mmHg[1][2][6] | - | - |

| Flash Point | >230 °F[1][6] | - | - |

Environmental Fate and Persistence

The persistence of organotin compounds in the environment is a significant concern due to their toxicity. Degradation occurs through both abiotic and biotic pathways.

The following table presents a summary of reported degradation half-lives for TBT and TPT in various environmental compartments.

| Compound | Compartment | Conditions | Half-life |

| Tributyltin (TBT) | Aerobic Soil | - | 1 - 3 months[8] |

| Anaerobic Soil | - | > 2 years[8] | |

| Freshwater | - | 6 - 25 days[8] | |

| Seawater | - | 1 - 34 weeks[8] | |

| Sediment | Aerobic | 360 - 775 days[9] | |

| Sediment | Anaerobic | No degradation in 330 days[9] | |

| Sediment (Marina) | - | 2.1 years[7] | |

| Triphenyltin (TPT) | Water | June | Several days[10] |

| Water | November | 2 - 3 weeks[10] | |

| Soil | Non-sterilized | 27 - 33 days[11] | |

| Soil | Sterile | Significantly slower degradation[11] |

The primary degradation pathway for TBT involves the sequential removal of butyl groups, a process known as debutylation, leading to the formation of less toxic dibutyltin (B87310) (DBT), monobutyltin (B1198712) (MBT), and finally inorganic tin.[12][13] A similar dephenylation process is expected for TPT.

Caption: Presumed degradation pathway of this compound (TBPT).

Environmental Transport

The transport of organotin compounds in the environment is largely dictated by their partitioning behavior between water, soil, sediment, and biota.

Due to their hydrophobic nature, TBT and TPT exhibit strong sorption to soil and sediment particles, which limits their mobility in the environment. The extent of sorption is influenced by factors such as organic carbon content, pH, and salinity.

| Compound | Parameter | Value | Conditions |

| Tributyltin (TBT) | Kd (L/kg) | 240 - 65,000 | Coastal sediments[14] |

| Koc (L/kg) | ~32,000 | Marine environments[15] | |

| Triphenyltin (TPT) | - | Strongly adsorbed to soil and sediment | -[10] |

The lipophilic nature of organotins leads to their accumulation in the fatty tissues of aquatic organisms. This can result in bioconcentration from the surrounding water and potential biomagnification up the food chain.

| Compound | Organism | BCF (Bioconcentration Factor) |

| Tributyltin (TBT) | Oysters | 1,000 - 6,000[8] |

| Fish | 200 - 4,300[16] | |

| Molluscs | Up to 7,000 | |

| Triphenyltin (TPT) | Fish and Snails | Several hundred to 32,500[10] |

| Rainbow Trout | 800[5] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the environmental fate and transport of chemical substances. The following sections outline the protocols for key experiments based on OECD guidelines.

This method is used to determine the octanol-water partition coefficient (Log Kow), a key indicator of a substance's lipophilicity.

Protocol:

-

Preparation: Prepare a stock solution of the test substance in n-octanol. Three test vessels are prepared with different volume ratios of n-octanol and water (e.g., 1:1, 1:2, 2:1).

-

Equilibration: The test substance is added to each vessel, and the vessels are shaken until equilibrium is reached.

-

Phase Separation: The n-octanol and water phases are separated by centrifugation.

-

Analysis: The concentration of the test substance in each phase is determined using a suitable analytical method, such as gas chromatography-mass spectrometry (GC-MS).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The Log Kow is the base-10 logarithm of P.

Caption: Experimental workflow for OECD 107.

This method determines the adsorption and desorption characteristics of a chemical in soil, providing insights into its mobility.

Protocol:

-

Preliminary Study (Tier 1): Determine the optimal soil-to-solution ratio and equilibration time.

-

Screening Test (Tier 2): Adsorption is studied in five different soil types at a single concentration to determine the distribution coefficients (Kd) and organic carbon-normalized distribution coefficients (Koc).

-

Adsorption Isotherms (Tier 3): The influence of concentration on adsorption is determined by exposing soil samples to a range of concentrations of the test substance.

-

Equilibration: Soil and a solution of the test substance are shaken together until equilibrium is reached.

-

Separation and Analysis: The solid and liquid phases are separated by centrifugation, and the concentration of the test substance in the aqueous phase is measured.

-

Calculation: The amount of substance adsorbed to the soil is calculated by the difference between the initial and final aqueous concentrations.

Caption: Experimental workflow for OECD 106.

This test evaluates the ready biodegradability of a chemical by microorganisms.

Protocol:

-

Inoculum Preparation: A mixed microbial inoculum is prepared from multiple sources.

-

Test Setup: The test substance is added to a mineral medium as the sole source of organic carbon, and then inoculated. Control flasks without the test substance and reference flasks with a readily biodegradable substance are also prepared.

-

Incubation: The flasks are incubated in the dark at a controlled temperature for 28 days.

-

Measurement: The consumption of oxygen is measured over the 28-day period.

-

Calculation: The percentage of biodegradation is calculated based on the ratio of the oxygen consumed by the test substance to its theoretical oxygen demand.

Caption: Experimental workflow for OECD 301C.

This guideline describes a procedure to characterize the bioconcentration potential of a substance in fish.

Protocol:

-

Uptake Phase: Fish are exposed to the test substance in water at a constant concentration for a period of up to 28 days.

-

Depuration Phase: After the uptake phase, the fish are transferred to a clean water environment for a depuration period.

-

Sampling: Fish are sampled at regular intervals during both the uptake and depuration phases.

-

Analysis: The concentration of the test substance in the fish tissue is determined.

-

Calculation: The bioconcentration factor (BCF) is calculated as the ratio of the concentration of the substance in the fish to the concentration in the water at steady-state.

Caption: Experimental workflow for OECD 305.

Analytical Methodology

The accurate determination of organotin compounds in environmental matrices is essential for assessing their fate and transport. Gas chromatography coupled with mass spectrometry (GC-MS) is a widely used and effective analytical technique.

Typical GC-MS Protocol for Organotin Analysis:

-

Extraction: Organotins are extracted from the sample matrix (water, soil, or biota) using an organic solvent.

-

Derivatization: Due to their low volatility, organotin compounds are typically derivatized to more volatile forms, often through ethylation or propylation.

-

Cleanup: The extract is purified to remove interfering substances.

-

GC-MS Analysis: The derivatized extract is injected into the GC-MS system for separation and detection.

-

Quantification: The concentration of the organotin compounds is determined by comparing the response to that of known standards.

Signaling Pathways in Microbial Degradation

The microbial degradation of xenobiotics like organotins can involve complex cellular signaling and enzymatic processes. While specific signaling pathways for this compound degradation are not well-documented, the general mechanisms for bacterial resistance to organotins involve efflux pumps that actively remove the toxic compounds from the cell, and enzymatic detoxification.[12] The degradation of TBT is known to be carried out by various bacteria and fungi under both aerobic and anaerobic conditions.[9] The primary enzymatic process is the sequential cleavage of the tin-carbon bond.[12] Further research is needed to elucidate the specific signaling cascades that regulate the expression of the enzymes involved in organotin degradation.

This guide provides a comprehensive overview of the environmental fate and transport of this compound, drawing upon the extensive knowledge base of its better-studied analogs, TBT and TPT. The provided data and protocols serve as a valuable resource for researchers and professionals in the field.

References

- 1. echemi.com [echemi.com]

- 2. chembk.com [chembk.com]

- 3. This compound | C18H32Sn | CID 607632 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Tributyltin - Wikipedia [en.wikipedia.org]

- 5. Triphenyltin Chloride | C18H15ClSn | CID 12540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 960-16-7 [chemicalbook.com]

- 7. Long term behaviour and degradation kinetics of tributyltin in a marina sediment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. EXTOXNET PIP - TRIBUTYLTIN (TBT) [extoxnet.orst.edu]

- 9. epa.gov [epa.gov]

- 10. Triphenyltin Compounds (CICADS) [inchem.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. atsdr.cdc.gov [atsdr.cdc.gov]

- 15. Predicting the fate and effects of tributyltin in marine systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

Toxicological and ecotoxicological effects of Tributylphenyltin.

An In-depth Technical Guide on the Toxicological and Ecotoxicological Effects of Tributylphenyltin

Disclaimer: Scientific literature containing specific quantitative toxicological and ecotoxicological data for this compound (TBPT) is limited. Much of the detailed mechanistic and quantitative information available pertains to the closely related and more extensively studied compound, Tributyltin (TBT). This guide provides available information on TBPT and extrapolates potential effects based on the toxicological profile of TBT, which should be considered a close analogue.

Introduction

This compound (TBPT), with the chemical formula C₁₈H₃₂Sn, is an organotin compound. Like other tributyltin compounds, it is recognized for its high toxicity. While historically, tributyltin compounds were widely used as biocides in antifouling paints for marine vessels, their use has been largely restricted due to their severe impact on the marine environment. This document provides a comprehensive overview of the known and anticipated toxicological and ecotoxicological effects of this compound, intended for researchers, scientists, and drug development professionals.

Toxicological Effects

The primary target organs for this compound toxicity in mammals are the immune system and the central nervous system (CNS). It is also recognized as a reproductive toxicant.[1]

Acute Toxicity

This compound is classified as having high acute toxicity upon oral ingestion and moderate acute toxicity through dermal contact.[1]

Table 1: Acute Toxicity Data for this compound and Related Compounds

| Compound | Test | Species | Route | LD₅₀/LC₅₀ | Reference |

| This compound | Acute Oral Toxicity | - | Oral | Category 3 | [1] |

| This compound | Acute Dermal Toxicity | - | Dermal | Category 4 | [1] |

| Tributyltin Oxide (TBTO) | LD₅₀ | Rat | Oral | 148 mg/kg | [2] |

| Tributyltin Oxide (TBTO) | LD₅₀ | Rabbit | Dermal | 11,700 mg/kg | [3] |

| Tributyltin Chloride (TBTCl) | 24h LC₅₀ | Sparus aurata (embryos) | Water | 28.3 µg/L | [4] |

| Triphenyltin (B1233371) Chloride (TPTCl) | 24h LC₅₀ | Sparus aurata (embryos) | Water | 34.2 µg/L | [4] |

Immunotoxicity

Tributyltin compounds are potent immunotoxicants, primarily affecting the thymus and spleen, leading to immunosuppression.[2][5] Exposure to TBT has been shown to cause thymic atrophy and a reduction in circulating lymphocytes in fish.[6] In mice, oral administration of tributyltin chloride resulted in atrophy of the thymus and spleen and significantly suppressed both humoral and cellular immune responses.[5]

At the cellular level, TBT alters the secretion of cytokines from human immune cells. For instance, TBT can either block or elevate the secretion of the pro-inflammatory cytokine Interleukin-1 beta (IL-1β), depending on the concentration and duration of exposure.[7][8][9] This dysregulation of cytokine production can disrupt immune homeostasis.

Neurotoxicity

Organotin compounds, including TBT, are known neurotoxicants.[10] Chronic exposure to low levels of TBT has been shown to induce brain functional damage in fish.[8] The proposed mechanisms for TBT-induced neurotoxicity include the disruption of chloride ion homeostasis in neurons, which can interfere with GABAergic systems and is particularly detrimental during early neuronal development.[10] TBT may also induce oxidative stress in neuronal cells by reducing estrogen levels, which in turn impairs the Akt signaling pathway and downregulates antioxidant enzymes.[11]

Endocrine Disruption

Tributyltin compounds are well-documented endocrine-disrupting chemicals (EDCs).[6][12] They can interfere with the endocrine system through various mechanisms, including:

-

Inhibition of Aromatase: TBT can inhibit the enzyme aromatase, which is responsible for converting androgens to estrogens. This disruption can lead to masculinization effects, most notably the development of male sexual characteristics in female gastropods, a phenomenon known as "imposex".[6][13]

-

Receptor Binding: TBT has been shown to bind to and activate the Retinoid X Receptor (RXR) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[14] The activation of the RXR-PPARγ heterodimer is a key mechanism underlying many of the adverse effects of organotins. TBT can also act as an antagonist of human estrogen receptors (ERs).[6][15]

The endocrine-disrupting effects of TBT can lead to reproductive and developmental abnormalities.[13]

Ecotoxicological Effects

This compound is classified as very toxic to aquatic life with long-lasting effects.[1] The ecotoxicity of tributyltin compounds is most pronounced in aquatic environments due to their historical use in antifouling paints.

Effects on Aquatic Invertebrates

Aquatic invertebrates, particularly mollusks, are extremely sensitive to TBT. The most well-known effect is the induction of imposex in female gastropods at very low concentrations (in the nanogram per liter range).[16] TBT is also toxic to the embryonic and larval stages of many aquatic invertebrates, affecting their development and survival.[16] The bioaccumulation of TBT in marine invertebrates is a significant concern, as it can be transferred up the food chain.[17]

Effects on Fish

TBT is also highly toxic to fish, especially during early life stages. Studies on zebrafish embryos have shown that TBT can cause coagulation, decreased heartbeat, and mortality at concentrations in the low ng/L range.[18][19] The 96-hour LC₅₀ for TBT in zebrafish embryos was found to be 5.2 ng/L.[18][19] In adult fish, chronic exposure to TBT can lead to neurotoxicity and reproductive impairments.[8][13]

Table 2: Ecotoxicity Data for Tributyltin Compounds

| Compound | Species | Endpoint | Value | Reference |

| Tributyltin (TBT) | Danio rerio (zebrafish) embryo | 96h LC₅₀ | 5.2 ng/L | [18][19] |

| Tributyltin Chloride (TBTCl) | Sparus aurata (gilthead seabream) embryo | 24h LC₅₀ | 28.3 µg/L | [4] |

| Triphenyltin Hydroxide (B78521) (TPhTH) | Rhamdia quelen (silver catfish) juvenile | 96h LC₅₀ | 9.73 µg/L | [20][21] |

| Tributyltin (TBT) | Nucella lapillus (dog whelk) | Imposex induction | ~1 ng/L | [16] |

Experimental Protocols

Acute Oral Toxicity Study (based on OECD Guideline 425)

-

Objective: To determine the acute oral toxicity (LD₅₀) of a substance.

-

Test Animals: Typically, adult female rats are used.

-

Procedure: A single animal is dosed at a defined starting level. The outcome for this animal (survival or death) determines the dose for the next animal (either higher or lower). This sequential dosing continues until the criteria for stopping are met.

-

Observation Period: Animals are observed for up to 14 days for signs of toxicity and mortality.

-

Data Analysis: The LD₅₀ is calculated using appropriate statistical methods.

Fish Embryo Acute Toxicity (FET) Test (based on OECD Guideline 236)

-

Objective: To determine the acute toxicity of chemicals to the embryonic stages of fish.

-

Test Organism: Fertilized eggs of zebrafish (Danio rerio) are commonly used.

-

Procedure: Newly fertilized eggs are exposed to a range of concentrations of the test substance in a static or semi-static system.

-

Exposure Duration: The test typically lasts for 96 hours.

-

Endpoints: Observations are made for mortality and specific developmental abnormalities at defined time points. The LC₅₀ is determined at the end of the exposure period.

Immunotoxicity Study in Rodents

-

Objective: To assess the potential immunotoxic effects of a substance following repeated exposure.

-

Test Animals: Mice or rats are commonly used.

-

Procedure: Animals are administered the test substance (e.g., by oral gavage) daily for a period of 28 days at multiple dose levels.

-

Endpoints:

-

General Toxicity: Body weight, food consumption, and clinical signs are monitored.

-

Immunological Parameters: At the end of the study, the weights of the thymus and spleen are recorded. Blood is collected for hematology and analysis of immune cell populations. Functional assays such as the plaque-forming cell (PFC) assay (for humoral immunity) and delayed-type hypersensitivity (DTH) response (for cell-mediated immunity) can be performed.[5]

-

Histopathology: Thymus, spleen, and other lymphoid tissues are examined for any treatment-related changes.

-

Signaling Pathways and Mechanisms of Action

The precise signaling pathways affected by this compound are not well-elucidated. However, based on studies with TBT, several key pathways are likely targets.

Endocrine Disruption Signaling

TBT is known to activate the RXR-PPARγ heterodimer. This interaction is a molecular initiating event that can lead to a cascade of downstream effects, including altered gene expression related to lipid metabolism and adipogenesis.

Caption: Proposed mechanism of this compound-induced endocrine disruption via RXR-PPARγ activation.

Immunotoxicity Signaling (MAPK Pathway)

TBT has been shown to activate Mitogen-Activated Protein Kinase (MAPK) pathways, such as p38 and p44/42 (ERK1/2), in immune cells. This activation can lead to the dysregulated production of inflammatory cytokines like IL-1β.

Caption: Simplified MAPK signaling pathway potentially activated by this compound in immune cells.

Analytical Methods

The detection and quantification of organotin compounds like this compound in environmental and biological samples typically involve chromatographic techniques coupled with sensitive detectors.

Sample Preparation

-

Extraction: Extraction from solid matrices (sediment, tissue) often uses organic solvents, sometimes with the aid of sonication or microwave-assisted extraction. Liquid-liquid extraction or solid-phase extraction (SPE) is used for water samples.[22][23]

-

Derivatization: To increase their volatility for gas chromatography, organotin compounds are often derivatized, for example, by ethylation with sodium tetraethylborate.[22]

Analytical Instrumentation

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a common and powerful technique for the separation and identification of organotin compounds.[24]

-

High-Performance Liquid Chromatography (HPLC) coupled with Inductively Coupled Plasma Mass Spectrometry (ICP-MS): This method offers high sensitivity and specificity for the analysis of organotin species.

References

- 1. fishersci.com [fishersci.com]

- 2. atsdr.cdc.gov [atsdr.cdc.gov]

- 3. atsdr.cdc.gov [atsdr.cdc.gov]

- 4. Acute toxicity effects of tributyltin chloride and triphenyltin chloride on gilthead seabream, Sparus aurata L., embryos - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Toxicity of dibutyltin, tributyltin and other organotin compounds to humans and to experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. "Tributyltin alters secretion of interleukin 1 beta from human immune c" by Shyretha D Brown [digitalscholarship.tnstate.edu]

- 8. Tributyltin alters secretion of interleukin 1 beta from human immune cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. TRIBUTYLTIN ALTERS SECRETION OF INTERLEUKIN 1 BETA FROM HUMAN IMMUNE CELLS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Low-concentration tributyltin perturbs inhibitory synaptogenesis and induces neuronal death in immature but not mature neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Organotins in Neuronal Damage, Brain Function, and Behavior: A Short Review [frontiersin.org]

- 12. Tributyltin: Advancing the Science on Assessing Endocrine Disruption with an Unconventional Endocrine-Disrupting Compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Elucidating the mechanism of action of tributyltin (TBT) in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Activation of RXR–PPAR heterodimers by organotin environmental endocrine disruptors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Estrogens counteract tributyltin-induced toxicity in the rat islets of Langerhans - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. ph02.tci-thaijo.org [ph02.tci-thaijo.org]

- 19. ph02.tci-thaijo.org [ph02.tci-thaijo.org]

- 20. Toxicity of triphenyltin hydroxide to fish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. pjoes.com [pjoes.com]

- 23. Development of an Analytical Method for Determining Tributyltin and Triphenyltin in Seawater, Sediment, and Mussel Samples Using GC-FPD and GC-MS – TOF [pjoes.com]

- 24. gcms.cz [gcms.cz]

Unraveling the Microbial Degradation of Tributylphenyltin in Sediments: A Technical Guide

For Immediate Release

A comprehensive analysis of the biodegradation pathways of tributylphenyltin (TPT) in sediment environments reveals a complex process driven by microbial activity. This technical guide synthesizes current research to provide researchers, scientists, and drug development professionals with an in-depth understanding of the degradation mechanisms, key microbial players, and the environmental fate of this organotin compound.

This compound (TPT), an organotin compound, has been utilized in various industrial applications. Its presence in aquatic environments, particularly in sediments, raises environmental concerns due to its potential toxicity. The biodegradation of TPT is a critical process that dictates its persistence and ultimate fate. This guide elucidates the microbial processes responsible for the breakdown of TPT in sediment.

The Biodegradation Pathway: A Stepwise Degradation

The biodegradation of this compound in sediment is believed to occur through a sequential debutylation and dephenylation process, analogous to the degradation of other organotin compounds like tributyltin (TBT) and triphenyltin (B1233371) (TPhT). While direct studies on TPT in sediment are limited, the established pathways for related compounds provide a strong inferential model. The proposed pathway involves the successive removal of butyl and phenyl groups from the tin atom, leading to less toxic inorganic tin.

The primary degradation products are expected to be:

-

Dibutylphenyltin (DBPT): The initial product formed by the removal of one butyl group.

-

Monobutylphenyltin (MBPT): Formed by the subsequent removal of a second butyl group.

-

Inorganic Tin (Sn): The final product after the complete removal of all organic substituents.

The fate of the phenyl group is a critical aspect of the degradation pathway. Research on the degradation of triphenyltin by the bacterium Pseudomonas chlororaphis has shown the production of diphenyltin (B89523) (DPT) and benzene[1]. This suggests that a similar cleavage of the phenyl group from the tin atom is a likely step in the biodegradation of TPT, releasing benzene (B151609) as a metabolite.

Microbial Mediators of Degradation

A variety of microorganisms, particularly bacteria, are implicated in the degradation of organotin compounds. While specific strains responsible for TPT degradation in sediment have not been definitively isolated and characterized, studies on related compounds point to several key genera.

-

Pseudomonas spp.: This genus is a well-documented degrader of various organic pollutants. Studies have shown that Pseudomonas species can degrade a combination of TBT and diphenyltin (DPT) in freshwater sediment, indicating their potential role in TPT degradation[2]. Furthermore, Pseudomonas chlororaphis has been identified as a degrader of triphenyltin[1][3][4].

-

Bacillus spp.: Members of this genus have also been found to be capable of degrading TBT and DPT in sediment, suggesting they may also contribute to the breakdown of TPT[2].

The Enzymatic Machinery: A Glimpse into the Molecular Mechanisms

The enzymatic processes underlying TPT biodegradation are not yet fully elucidated. However, it is widely accepted that cytochrome P450 monooxygenases play a crucial role in the initial steps of organotin degradation. These enzymes are known to catalyze the hydroxylation of a wide range of substrates, which can lead to the cleavage of carbon-tin bonds. The involvement of cytochrome P450 has been suggested in the metabolism of TBT in various organisms[5][6][7]. It is highly probable that similar enzymatic mechanisms are involved in the debutylation and dephenylation of TPT.

Quantitative Insights into Degradation

Quantitative data on the degradation rates and half-lives of TPT in sediment are scarce. Most available data pertains to TBT. For instance, the half-life of TBT in anaerobic sediment can be on the order of years, while under stimulated aerobic conditions, it can be significantly reduced[8]. The persistence of TPT in sediment is expected to be influenced by factors such as microbial community composition, oxygen availability, temperature, and sediment organic matter content.

Table 1: Half-lives of Tributyltin (TBT) under Various Conditions in Sediment

| Condition | Half-life (days) | Reference |

| Natural Attenuation (Spiked Sediment) | 578 | [8] |

| Stimulated (pH 7.5, aeration, 28°C) | 11 | [8] |

| Stimulated with Nutrient Addition | 9 | [8] |

| Stimulated with Inoculation (Enterobacter cloacae) | 10 | [8] |

| Bioavailability Improved (Salinity 20 psu) + Stimulation | 5 | [8] |

| Bioavailability Improved + Stimulation w/Nutrient Addition | 4 | [8] |

| Bioavailability Improved + Stimulation w/Inoculation | 4 | [8] |

Experimental Protocols for Studying TPT Biodegradation in Sediment

Investigating the biodegradation of TPT in sediment requires carefully designed laboratory experiments. The following outlines a general methodology for a sediment microcosm study.

1. Sediment and Water Collection:

-

Collect sediment cores and overlying water from a site of interest.

-

Characterize the sediment for properties such as particle size, organic carbon content, and initial TPT concentration.

2. Microcosm Setup:

-

Prepare microcosms in glass containers with a known amount of sediment and overlying water.

-

Spike the sediment with a known concentration of TPT if the background concentration is too low for degradation studies.

-

Include sterile controls (e.g., autoclaved sediment) to differentiate between biotic and abiotic degradation.

-

Incubate the microcosms under controlled conditions (e.g., temperature, light, and oxygen levels - aerobic or anaerobic).

3. Sampling and Analysis:

-

Collect sediment and water samples at regular time intervals.

-

Extract TPT and its potential metabolites (DBPT, MBPT) from the sediment using an appropriate solvent extraction method.

-

Derivatize the extracts to increase the volatility and thermal stability of the organotin compounds for gas chromatography (GC) analysis. Common derivatizing agents include sodium tetraethylborate (NaBEt₄).

-

Analyze the derivatized extracts using a gas chromatograph coupled with a mass spectrometer (GC-MS) or a flame photometric detector (FPD) for the identification and quantification of TPT and its degradation products.

4. Microbial Community Analysis:

-

Extract DNA from sediment samples at different time points.

-

Use molecular techniques such as 16S rRNA gene sequencing to identify the microbial communities present and to track changes in community structure in response to TPT.

Visualizing the Biodegradation Pathway and Experimental Workflow

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Proposed biodegradation pathway of this compound (TPT) in sediment.

Caption: General experimental workflow for a TPT biodegradation study in sediment.

Conclusion

The biodegradation of this compound in sediment is a crucial environmental process that mitigates its potential toxicity. While the complete picture is still emerging, current evidence strongly suggests a stepwise degradation pathway involving debutylation and dephenylation, mediated by a diverse community of microorganisms, with bacteria from the genera Pseudomonas and Bacillus being likely key players. The enzymatic machinery, likely involving cytochrome P450 monooxygenases, drives these transformations. Further research is needed to isolate and characterize the specific microorganisms and enzymes involved, and to determine the precise degradation rates of TPT in various sediment types and environmental conditions. The methodologies and conceptual frameworks presented in this guide provide a solid foundation for future investigations into the environmental fate of this and other organotin compounds.

References

- 1. Degradation of Triphenyltin by a Fluorescent Pseudomonad - PMC [pmc.ncbi.nlm.nih.gov]

- 2. psmjournals.org [psmjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. Degradation of triphenyltin by a fluorescent pseudomonad - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Interaction of tributyltin with hepatic cytochrome P450 and uridine diphosphate-glucuronosyl transferase systems of fish: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro inhibition of hepatic cytochrome P450 and enzyme activity by butyltin compounds in marine mammals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Bioremediation of tributyltin contaminated sediment: degradation enhancement and improvement of bioavailability to promote treatment processes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Tributylphenyltin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary methods for the synthesis of tributylphenyltin, a significant organotin reagent. This document details the core synthetic methodologies, providing in-depth experimental protocols and quantitative data to facilitate replication and comparison. The information is intended for an audience with a professional background in chemistry and drug development.

Core Synthesis Methodologies

The synthesis of this compound (C₁₈H₃₂Sn) primarily relies on the formation of a carbon-tin bond between a phenyl group and a tributyltin moiety. The most prevalent and well-established methods involve the use of organometallic reagents, specifically Grignard and organolithium reagents. An alternative, though less common, approach is the Wurtz-Fittig reaction.

Grignard Reaction

The Grignard reaction is the most widely employed method for the synthesis of this compound. This method involves the reaction of a phenylmagnesium halide (a Grignard reagent) with a tributyltin halide, typically tributyltin chloride. The reaction proceeds via a nucleophilic attack of the phenyl group from the Grignard reagent on the electrophilic tin atom of the tributyltin chloride, resulting in the formation of this compound and a magnesium halide byproduct.[1]

Experimental Protocol:

A detailed experimental protocol for the synthesis of this compound via the Grignard reaction is as follows:

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Tributyltin chloride

-

Iodine crystal (as an initiator)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

Preparation of the Grignard Reagent:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

-

Add a small crystal of iodine to activate the magnesium surface.

-

Add a solution of bromobenzene in anhydrous diethyl ether or THF dropwise to the magnesium turnings. The reaction is initiated, often indicated by a color change and gentle refluxing. Gentle heating may be required to start the reaction.

-

Once the reaction has initiated, the remaining bromobenzene solution is added at a rate that maintains a gentle reflux.

-

After the addition is complete, the mixture is refluxed for an additional 1-2 hours to ensure the complete formation of phenylmagnesium bromide.

-

-

Reaction with Tributyltin Chloride:

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Add a solution of tributyltin chloride in anhydrous THF or diethyl ether dropwise to the Grignard reagent.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight.

-

-

Work-up and Purification:

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Transfer the resulting mixture to a separatory funnel and extract with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product is then purified by vacuum distillation to yield this compound as a colorless oil.[2]

-

Quantitative Data for Grignard Synthesis:

| Parameter | Value | Reference |

| Yield | Typically high, often exceeding 80% | [1] |

| Reaction Time | 12-24 hours | General laboratory practice |

| Reaction Temperature | 0 °C to reflux | General laboratory practice |

| Purity | >97% after distillation |

Organolithium Reaction

An alternative to the Grignard reagent is the use of phenyllithium (B1222949). Phenyllithium is a more reactive organometallic reagent and can offer advantages in certain situations. The reaction mechanism is similar to the Grignard reaction, involving the nucleophilic attack of the phenyl group on the tributyltin chloride.

Experimental Protocol:

Materials:

-

Phenyllithium solution (commercially available or prepared in situ from bromobenzene or chlorobenzene (B131634) and lithium metal)[3]

-

Tributyltin chloride

-

Anhydrous diethyl ether or THF

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

Reaction:

-

In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve tributyltin chloride in anhydrous diethyl ether or THF and cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add the phenyllithium solution to the cooled tributyltin chloride solution with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the residue by vacuum distillation to obtain pure this compound.

-

Quantitative Data for Organolithium Synthesis:

| Parameter | Value | Reference |

| Yield | Generally high, comparable to the Grignard method | General organometallic literature |

| Reaction Time | Typically shorter than the Grignard method, around 2-4 hours | General organometallic literature |

| Reaction Temperature | Low temperatures are crucial (-78 °C to room temperature) | General organometallic literature |

| Purity | High purity achievable after distillation | General organometallic literature |

Wurtz-Fittig Reaction

The Wurtz-Fittig reaction is a classical method for the formation of carbon-carbon bonds by reacting aryl and alkyl halides with sodium metal.[4][5][6][7][8] While less common for the synthesis of organotin compounds, a modified Wurtz-Fittig type reaction can be envisioned for the synthesis of this compound. This would involve the reaction of an aryl halide (e.g., bromobenzene), an alkyl halide (e.g., butyl chloride), and a tin halide (e.g., tin(IV) chloride) with a reactive metal like sodium. However, this method is often plagued by side reactions and may produce a mixture of products, making it less synthetically useful for preparing a specific organotin compound like this compound with high purity.[4][6]

Due to the lack of specific and reliable protocols for the synthesis of this compound via the Wurtz-Fittig reaction in the reviewed literature, a detailed experimental protocol is not provided here. This method is generally considered to have limited applicability for this specific transformation due to poor selectivity and the formation of byproducts.[4][6]

Visualization of Synthetic Pathways

Grignard Reaction Pathway

Caption: Synthesis of this compound via the Grignard Reaction.

Organolithium Reaction Pathway

Caption: Synthesis of this compound using Phenyllithium.

Experimental Workflow

Caption: General Experimental Workflow for this compound Synthesis.

Conclusion

The synthesis of this compound is most reliably and efficiently achieved through the Grignard reaction, offering high yields and purity after standard purification techniques. The use of phenyllithium presents a viable, and often faster, alternative. While the Wurtz-Fittig reaction is a classical method for forming aryl-alkyl bonds, its application in the synthesis of this compound is not well-established and is likely to be less efficient. The choice of method will depend on the specific requirements of the researcher, including available starting materials, desired scale, and reaction time constraints. The detailed protocols and comparative data provided in this guide serve as a valuable resource for chemists in the fields of organic synthesis and drug development.

References

- 1. CN105016961B - Organo-tin compound cycle applications Stille is synthesized the method for biphenyl - Google Patents [patents.google.com]

- 2. This compound | 960-16-7 [chemicalbook.com]

- 3. US3446860A - Method of making phenyllithium - Google Patents [patents.google.com]

- 4. Wurtz–Fittig reaction - Wikipedia [en.wikipedia.org]

- 5. lscollege.ac.in [lscollege.ac.in]

- 6. Wurtz fittig reaction mechanism [unacademy.com]

- 7. Wurtz-Fittig Reaction - GeeksforGeeks [geeksforgeeks.org]

- 8. Wurtz-Fittig Reaction [organic-chemistry.org]

Tributylphenyltin (CAS 960-16-7): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Tributylphenyltin (CAS 960-16-7), a significant organotin compound. It covers its chemical and physical properties, synthesis, analytical methodologies, toxicological profile, and environmental fate. This document is intended to be a valuable resource for professionals in research, drug development, and environmental science.

Chemical Identification and Properties

This compound, with the CAS number 960-16-7, is an organometallic compound containing a tin atom covalently bonded to three butyl groups and one phenyl group.[1][2][3] It is also known by several synonyms, including Phenyltributylstannane, Phenyltributyltin, and Stannane, tributylphenyl-.[1][2][3]

Table 1: Chemical and Physical Properties of this compound [1][4][5][6][7][8][9]

| Property | Value |

| CAS Number | 960-16-7 |

| Molecular Formula | C₁₈H₃₂Sn |

| Molecular Weight | 367.16 g/mol |

| Appearance | Clear colorless liquid |

| Density | 1.125 g/mL at 25 °C |

| Boiling Point | 125-128 °C at 0.14 mmHg |

| Melting Point | <0 °C |

| Flash Point | >113 °C (>235.4 °F) |

| Refractive Index | n20/D 1.516 |

| Water Solubility | Sparingly soluble |

| SMILES | CCCC--INVALID-LINK--(CCCC)c1ccccc1 |

| InChI | 1S/C6H5.3C4H9.Sn/c1-2-4-6-5-3-1;31-3-4-2;/h1-5H;31,3-4H2,2H3; |

Synthesis of this compound

The primary method for synthesizing this compound is through a Grignard reaction. This involves the reaction of a phenylmagnesium halide with tributyltin chloride.

Experimental Protocol: Grignard Synthesis of this compound

This protocol is based on the general principles of Grignard reactions for the synthesis of organotin compounds.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Tributyltin chloride

-

Iodine crystal (optional, as an initiator)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine if necessary to initiate the reaction. A solution of bromobenzene in anhydrous diethyl ether or THF is added dropwise from the dropping funnel. The reaction is typically initiated by gentle warming and is maintained at a gentle reflux during the addition. After the addition is complete, the mixture is refluxed for an additional 1-2 hours to ensure the complete formation of phenylmagnesium bromide.

-

Reaction with Tributyltin Chloride: The Grignard reagent solution is cooled in an ice bath. A solution of tributyltin chloride in anhydrous ether or THF is then added dropwise from the dropping funnel. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours or overnight.

-

Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution. The resulting mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with diethyl ether or hexane. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield this compound as a colorless oil.

Diagram 1: General Workflow for the Grignard Synthesis of this compound

Analytical Methodologies

The determination of this compound in various matrices is typically performed using chromatographic techniques coupled with sensitive detectors.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used technique for the analysis of organotin compounds. Due to the low volatility of this compound, a derivatization step is often required to convert it into a more volatile form.[1][10]

Experimental Protocol: GC-MS Analysis of this compound

-

Extraction: The sample (e.g., water, sediment, biological tissue) is extracted with an organic solvent such as hexane or toluene, often with the aid of a complexing agent like tropolone.[10]

-

Derivatization: The extracted organotin compounds are derivatized to a more volatile form. Common derivatization methods include ethylation with sodium tetraethylborate (NaBEt₄) or propylation.[9]

-

Cleanup: The derivatized extract is cleaned up using solid-phase extraction (SPE) with a sorbent like Florisil to remove interfering substances.[4]

-

GC-MS Analysis: The cleaned-up sample is injected into a gas chromatograph equipped with a mass spectrometer. The separation is typically achieved on a non-polar capillary column, and the mass spectrometer is operated in selected ion monitoring (SIM) mode for high sensitivity and selectivity.[11]

Table 2: Validation Parameters for a Typical GC-MS Method for Organotin Analysis [11][12][13][14]

| Parameter | Typical Value |

| Linearity (R²) | >0.99 |

| Limit of Detection (LOD) | 0.003 - 0.010 µg/L |

| Limit of Quantification (LOQ) | 0.01 - 0.05 µg/L |

| Accuracy (Recovery) | 81.4 - 109% |

| Precision (RSD) | 4.2 - 8.4% |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers the advantage of analyzing this compound without the need for derivatization.

Experimental Protocol: LC-MS/MS Analysis of this compound

-

Extraction: Solid samples are typically extracted using accelerated solvent extraction (ASE) with a solvent like n-hexane.[4] Water samples can be pre-concentrated using solid-phase extraction or stir bar sorptive extraction (SBSE).[6]

-

LC Separation: The extract is injected into a liquid chromatograph. The separation is commonly performed on a C18 reversed-phase column with a mobile phase consisting of a mixture of methanol (B129727) or acetonitrile (B52724) and water, often with a formic acid additive.[4][6]

-

MS/MS Detection: The eluent from the LC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. The analysis is performed in selected reaction monitoring (SRM) mode for high specificity and sensitivity.[6]

Table 3: Validation Parameters for a Typical LC-MS/MS Method for Tributyltin Analysis [6][15]

| Parameter | Typical Value |

| Linearity (R²) | >0.990 |

| Limit of Detection (LOD) | 0.8 ng/L |

| Limit of Quantification (LOQ) | 2.5 ng/L |

| Accuracy (Recovery) | 92 - 102% |

| Precision (RSD) | <16% |

Toxicology and Mechanism of Action

This compound, like other tributyltin compounds, is recognized for its high toxicity to a wide range of organisms, particularly in aquatic environments.[16][17][18] It is a potent endocrine disruptor, and its toxic effects are primarily mediated through the activation of nuclear receptors.[2][3][16]

Endocrine Disruption: PPARγ and RXR Signaling Pathways

Tributyltin compounds, including this compound, have been shown to act as agonists for the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and the Retinoid X Receptor (RXR).[2][16][17] These nuclear receptors form a heterodimer (PPARγ-RXR) that regulates the expression of genes involved in adipogenesis (fat cell differentiation), lipid metabolism, and inflammation.[5][10]

The activation of the PPARγ-RXR signaling pathway by this compound can lead to:

-

Adipogenesis: Stimulation of fat cell development, which has led to its classification as an "obesogen".[3]

-

Immunotoxicity: Tributyltin compounds are potent immunotoxic agents, causing thymic atrophy and suppressing immune function.[19]

-

Suppression of Osteogenesis: Inhibition of bone formation.[1][16]

Diagram 2: this compound Activation of the PPARγ-RXR Signaling Pathway

Acute and Chronic Toxicity

This compound is classified as toxic if swallowed and may cause harm through skin absorption.[1] Prolonged or repeated exposure can lead to organ damage.[1] In aquatic environments, tributyltin compounds are highly toxic to a wide range of organisms, including fish, invertebrates, and algae, with effects observed at very low concentrations.[8][17]

Table 4: Acute Toxicity of Tributyltin to Aquatic Organisms [8][20][21][22][23][24]

| Organism | Endpoint | Concentration (µg/L) |

| Copepod (Acartia tonsa), juvenile | 96-h LC50 | 0.24 |

| Pacific oyster (Crassostrea gigas), adult | 48-h LC50 | 282.2 |

| Rainbow trout (Oncorhynchus mykiss) | 96-h LC50 | 1.5 - 7.6 |

| Sheepshead minnow (Cyprinodon variegatus) | 96-h LC50 | 1.7 - 2.8 |

| Mysid shrimp (Americamysis bahia) | 96-h LC50 | 0.4 - 2.4 |

Environmental Fate and Bioaccumulation

This compound, like other organotin compounds, is persistent in the environment, particularly in sediments.[16] Its breakdown in soil and water is dependent on factors such as temperature, sunlight (photolysis), and microbial activity.[17]

A significant concern with this compound is its potential for bioaccumulation and biomagnification in aquatic food webs.[19] Due to its lipophilic nature, it readily accumulates in the tissues of aquatic organisms.

Table 5: Bioaccumulation of Tributyltin in Aquatic Organisms [19][25]

| Organism | Bioaccumulation Factor (BAF) or Bioconcentration Factor (BCF) |

| Fish | 200 - 6,000 |

| Bivalves (Mussels, Oysters) | 2,000 - 6,000 |

| Crustaceans | High potential |

Conclusion

This compound (CAS 960-16-7) is a well-characterized organotin compound with significant toxicological and environmental implications. Its primary mode of action as an endocrine disruptor through the activation of PPARγ and RXR nuclear receptors has been a focus of extensive research. The analytical methods for its detection are well-established, allowing for sensitive and specific quantification in various environmental and biological matrices. This guide provides a comprehensive summary of the key technical information on this compound, serving as a valuable resource for scientists and professionals in related fields.

References

- 1. Tributyltin engages multiple nuclear receptor pathways and suppresses osteogenesis in bone marrow multipotent stromal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure-dependent activation of peroxisome proliferator-activated receptor (PPAR) gamma by organotin compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tributyltin triggers lipogenesis in macrophages via modifying PPARγ pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Activation of RXR–PPAR heterodimers by organotin environmental endocrine disruptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Dibutyltin Compounds Effects on PPARγ/RXRα Activity, Adipogenesis, and Inflammation in Mammalians Cells [frontiersin.org]

- 6. Validation of a method for the determination of tributyltin in seawater by stir bar sorptive extraction-liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Tributyltin Affects Retinoid X Receptor-Mediated Lipid Metabolism in the Marine Rotifer Brachionus koreanus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. epa.gov [epa.gov]

- 9. Determination of tributyltin and triphenyltin compounds in hair and fish using a hydrolysis technique and gas chromatography with flame photometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. PPARγ signaling and metabolism: the good, the bad and the future - PMC [pmc.ncbi.nlm.nih.gov]

- 11. publisherspanel.com [publisherspanel.com]

- 12. researchgate.net [researchgate.net]

- 13. redalyc.org [redalyc.org]

- 14. Validation of chromatographic methods, TLC and HPLC, to quantify known radiochemical impurities and the radiochemical purity the radiopharmaceutical [177Lu]Lu-PSMA I&T - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Validation of Liquid Chromatography Coupled with Tandem Mass Spectrometry for the Determination of 12 Tyrosine Kinase Inhibitors (TKIs) and Their Application to Therapeutic Drug Monitoring in Adult and Pediatric Populations - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Tributyltin engages multiple nuclear receptor pathways and suppresses osteogenesis in bone marrow multipotent stromal cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Trialkyltin compounds bind retinoid X receptor to alter human placental endocrine functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Structural basis for PPARγ transactivation by endocrine-disrupting organotin compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. apps.dtic.mil [apps.dtic.mil]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Quantitative structure-activity relationships in fish toxicity studies. Part 1: relationship for 50 industrial pollutants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. epa.gov [epa.gov]

An In-depth Technical Guide to the Calculation of the Molecular Weight of Tributylphenyltin

This guide provides a detailed methodology for calculating the molecular weight of Tributylphenyltin, a crucial parameter for researchers, scientists, and professionals in drug development and organotin chemistry.

Chemical Formula and Elemental Composition

This compound is an organotin compound with the chemical formula C18H32Sn.[1][2][3][4][5] This formula indicates that each molecule of this compound is composed of 18 carbon atoms, 32 hydrogen atoms, and one tin atom.

Experimental Protocols: Determination of Molecular Weight

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The calculation involves a systematic, multi-step process.

Step 1: Identify the atomic weights of the constituent elements.

The first step is to obtain the standard atomic weights of carbon (C), hydrogen (H), and tin (Sn) from the periodic table or reliable chemical data sources.

-

Carbon (C): The average atomic mass of carbon is approximately 12.011 atomic mass units (amu).

-

Hydrogen (H): The atomic weight of hydrogen is approximately 1.008 amu.[2][5]

-

Tin (Sn): The atomic weight of tin is approximately 118.710 amu.[1][3][6]

Step 2: Calculate the total mass of each element in the molecule.

Multiply the number of atoms of each element by its atomic weight to determine the total mass contribution of that element to the molecule.

-

Total mass of Carbon: 18 atoms × 12.011 amu/atom = 216.198 amu

-